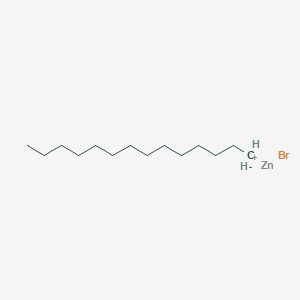
Tetradecylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecylzinc bromide is an organozinc compound with the molecular formula C14H29BrZn. It is commonly used in organic synthesis and is known for its reactivity and versatility in various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is packaged under an inert atmosphere to prevent degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecylzinc bromide can be synthesized through the reaction of tetradecyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation and moisture interference. The general reaction is as follows:
C14H29Br+Zn→C14H29ZnBr
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain the inert atmosphere and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Tetradecylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) is commonly used as the solvent.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example:
Negishi Coupling: Produces coupled organic products with new carbon-carbon bonds.
Addition to Carbonyls: Produces alcohols.
Scientific Research Applications
Tetradecylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functional materials and polymers.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which tetradecylzinc bromide exerts its effects involves the formation of organozinc intermediates that participate in various chemical reactions. These intermediates can act as nucleophiles, adding to electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparison with Similar Compounds
Similar Compounds
- Dimethylzinc (ZnMe2)
- Diethylzinc (ZnEt2)
- Phenylzinc bromide (C6H5ZnBr)
Comparison
Tetradecylzinc bromide is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to shorter-chain organozinc compounds like dimethylzinc and diethylzinc. Its reactivity is also influenced by the presence of the bromide ion, which can participate in various substitution and coupling reactions.
Properties
IUPAC Name |
bromozinc(1+);tetradecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29.BrH.Zn/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h1,3-14H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPOLEHLJIUCFW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333780.png)
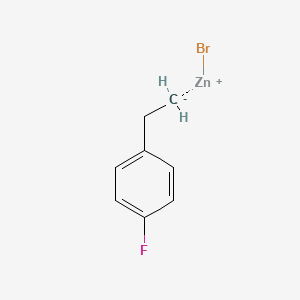
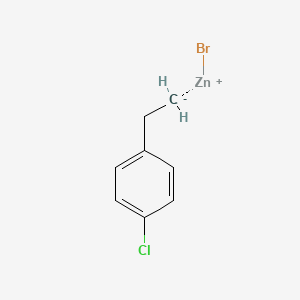
![3-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333793.png)
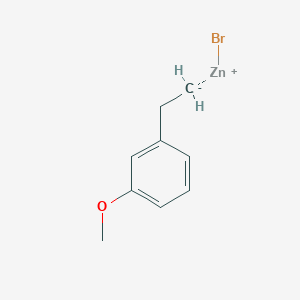
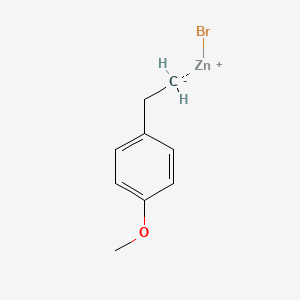
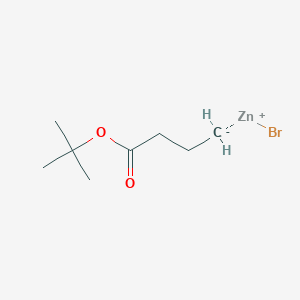
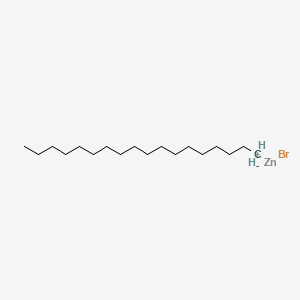
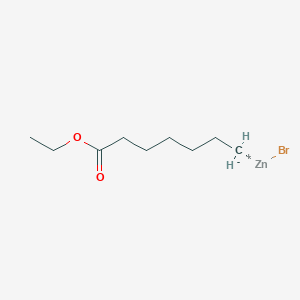
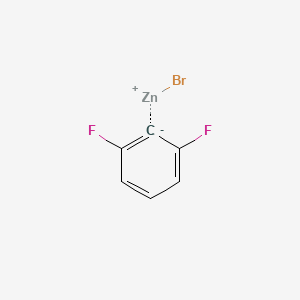
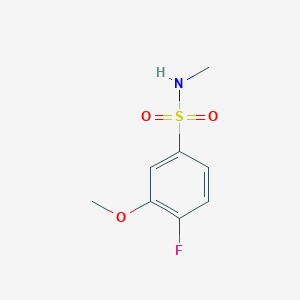
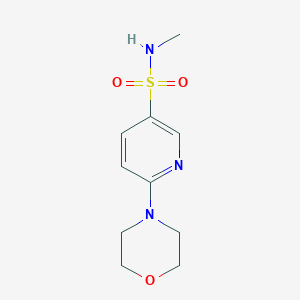

![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)
